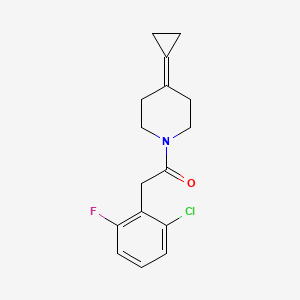
2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H17ClFNO and its molecular weight is 293.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a crucial platform for developing chemosensors capable of detecting various analytes, including metal ions, anions, and neutral molecules. The specificity and sensitivity of DFP-based chemosensors have been extensively documented, showcasing their potential in environmental monitoring and analytical chemistry. This area of research highlights the versatility of fluorophoric compounds in detecting and quantifying chemical substances in various settings (Roy, 2021).
Toxicity of Organic Fluorophores
The use of fluorophores in in vivo cancer diagnosis has shown promise due to their ability to enable real-time cancer detection with relatively low-cost and portable equipment. However, the toxicity of these compounds necessitates comprehensive evaluation before clinical application. This review emphasizes the need for a detailed understanding of the toxicity profiles of fluorophores to ensure their safe use in medical diagnostics (Alford et al., 2009).
Environmental Impact of Fluorinated Compounds
A review on the environmental presence and effects of alternative PFAS compounds underscored the need for further toxicological studies. These alternatives exhibit systemic toxicities across multiple organs, highlighting the importance of evaluating new fluorinated compounds for their environmental and health impacts. The study calls for a more comprehensive assessment of the safety of these chemicals (Wang et al., 2019).
Synthesis of Fluorinated Compounds
Research into the practical synthesis of fluorinated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in pharmaceutical manufacturing, reveals the challenges and innovations in chemical synthesis. This work highlights the ongoing efforts to develop efficient, scalable, and environmentally friendly methods for producing fluorinated intermediates, essential for various therapeutic applications (Qiu et al., 2009).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c17-14-2-1-3-15(18)13(14)10-16(20)19-8-6-12(7-9-19)11-4-5-11/h1-3H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGQNQQAXLYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

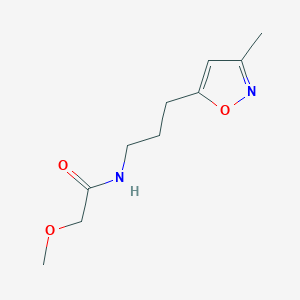
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)
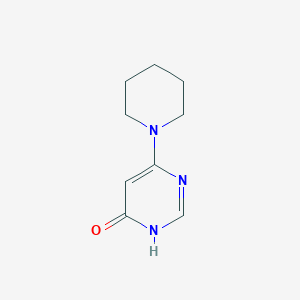

![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)
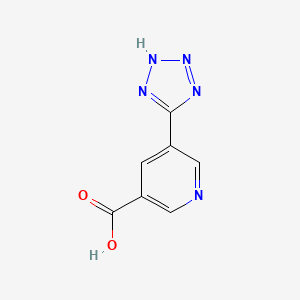
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)
![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)
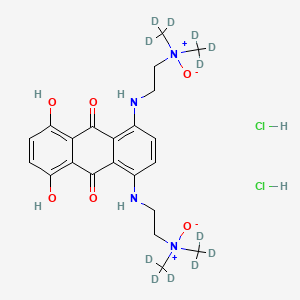
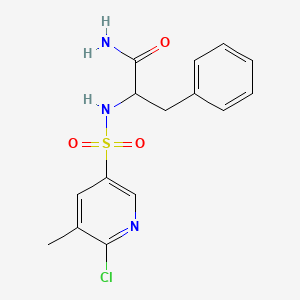
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)
